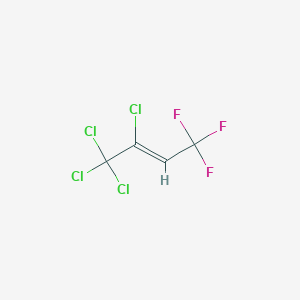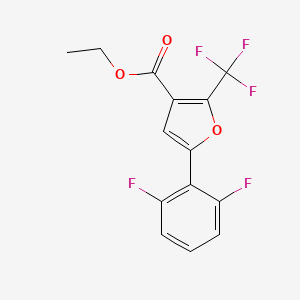
2-Chloro-4-(trifluoromethyl)mesitylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(trifluoromethyl)mesitylene, also known as CF3-Mes, is an important organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of other organofluorine compounds. CF3-Mes is also used as a catalyst in various reactions, and has been found to possess interesting properties in terms of its structure and reactivity.
科学的研究の応用
2-Chloro-4-(trifluoromethyl)mesitylene has been used in a variety of scientific research applications, including the synthesis of novel organofluorine compounds, the synthesis of fluorinated polymers, and the study of its reactivity and structure. It has also been used in the study of the mechanism of action of certain enzymes, and as a model compound for the development of new catalysts.
作用機序
The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene is not fully understood, but it is believed to involve a combination of electron-withdrawing and electron-donating effects. Electron-withdrawing effects are caused by the presence of the trifluoromethyl group, which withdraws electrons from the mesitylene ring, resulting in increased reactivity and altered reactivity patterns. Electron-donating effects, on the other hand, are caused by the presence of the chlorine atom, which donates electrons to the mesitylene ring, resulting in decreased reactivity and altered reactivity patterns.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(trifluoromethyl)mesitylene are not well-understood, but it is believed to be relatively non-toxic. It has been shown to have minimal effects on the human body, and it is not believed to be a carcinogen.
実験室実験の利点と制限
2-Chloro-4-(trifluoromethyl)mesitylene has several advantages for use in lab experiments. It is relatively non-toxic, so it is safe to handle and store. It is also relatively inexpensive and easy to obtain. Additionally, its reactivity is relatively easy to control, making it well-suited for use in a variety of synthetic reactions. However, it does have some limitations. It is not soluble in water, so it must be handled and stored in anhydrous conditions. Additionally, it is highly reactive and can react with other compounds, so it must be handled carefully.
将来の方向性
The potential future directions for 2-Chloro-4-(trifluoromethyl)mesitylene are numerous. It could be used to synthesize novel organofluorine compounds, as well as to develop new catalysts and study the mechanism of action of certain enzymes. It could also be used in the synthesis of fluorinated polymers and in the study of its structure and reactivity. Additionally, it could be used to develop new methods for the synthesis of other organofluorine compounds.
合成法
2-Chloro-4-(trifluoromethyl)mesitylene can be synthesized using a variety of methods, including the reaction of mesitylene with trifluoromethanesulfonic anhydride (TFMS) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds by the addition of the TFMS to the mesitylene ring, followed by the substitution of the chlorine atom for the hydrogen atom. The product is then isolated and purified by distillation or chromatography.
特性
IUPAC Name |
2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVMVFBFJNSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)mesitylene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)



